1-Oxidopyridin-1-ium-3-carbohydrazide
Overview
Description
1-Oxidopyridin-1-ium-3-carbohydrazide is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol It is known for its unique structure, which includes a pyridinium ring with an oxidized nitrogen atom and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxidopyridin-1-ium-3-carbohydrazide typically involves the oxidation of pyridine derivatives followed by the introduction of a carbohydrazide group. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids to oxidize the nitrogen atom in the pyridine ring. The resulting oxidized pyridinium compound is then reacted with hydrazine or its derivatives under controlled conditions to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Oxidopyridin-1-ium-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen atom back to its original state, potentially forming pyridine derivatives.
Substitution: The carbohydrazide group can participate in substitution reactions, where other functional groups replace the hydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly oxidized pyridinium compounds, while reduction reactions can produce pyridine derivatives. Substitution reactions can result in various substituted carbohydrazide compounds.
Scientific Research Applications
1-Oxidopyridin-1-ium-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxidopyridin-1-ium-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The oxidized nitrogen atom in the pyridinium ring can participate in redox reactions, influencing various biochemical processes. Additionally, the carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
1-Oxidopyridin-1-ium-3-carbohydrazide can be compared with other similar compounds, such as:
Pyridinium derivatives: These compounds share the pyridinium ring structure but may lack the oxidized nitrogen atom or carbohydrazide group.
Carbohydrazide derivatives: These compounds contain the carbohydrazide group but may have different ring structures or functional groups.
The uniqueness of this compound lies in its combination of an oxidized pyridinium ring and a carbohydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-6(10)5-2-1-3-9(11)4-5/h1-4H,7H2,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPDFNLVFDDUKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23597-85-5 | |
Record name | 3-Pyridinecarboxylic acid, hydrazide, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23597-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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